BenchChemオンラインストアへようこそ!

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

PI3Kγ inhibition Kinase selectivity Quinazoline-2,4-dione scaffold

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (CAS 704875-77-4) is a low-molecular-weight (269.28 g/mol) quinazoline-2,4-dione bearing a primary sulfonamide at the 6-position. It is catalogued in authoritative chemical biology databases under ChEMBL ID CHEMBL5272755 and BindingDB ID BDBM50612590, and has recorded bioactivity against phosphoinositide 3-kinase gamma (PI3Kγ).

Molecular Formula C10H11N3O4S
Molecular Weight 269.28
CAS No. 704875-77-4
Cat. No. B3006175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
CAS704875-77-4
Molecular FormulaC10H11N3O4S
Molecular Weight269.28
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)N(C1=O)C
InChIInChI=1S/C10H11N3O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3,(H2,11,16,17)
InChIKeySPVAPRPWSANMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (CAS 704875-77-4): Core Scaffold & Key Identifiers for Scientific Procurement


1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (CAS 704875-77-4) is a low-molecular-weight (269.28 g/mol) quinazoline-2,4-dione bearing a primary sulfonamide at the 6-position [1]. It is catalogued in authoritative chemical biology databases under ChEMBL ID CHEMBL5272755 and BindingDB ID BDBM50612590, and has recorded bioactivity against phosphoinositide 3-kinase gamma (PI3Kγ) [2]. The compound is commercially available from multiple reputable vendors with certified purity typically ≥98% (HPLC) , making it a tractable starting point for medicinal chemistry and chemical biology applications.

Why Generic Quinazoline-2,4-dione Substitution Fails for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (CAS 704875-77-4)


The quinazoline-2,4-dione chemotype is a privileged scaffold in kinase inhibitor discovery, but small structural perturbations profoundly alter isoform selectivity and potency profiles [1]. This compound bears a primary sulfonamide at the 6-position that serves as a critical hydrogen-bond donor/acceptor motif, while the N1,N3-dimethyl substitution eliminates tautomeric ambiguity and locks the scaffold into a single, defined pharmacophoric geometry. Generic substitution with N-unsubstituted or N-mono-substituted analogs, or with regioisomeric sulfonamide placement, would produce a different ensemble of binding conformations and electronic surface properties, leading to non-comparable biological readouts. The quantitative evidence below demonstrates that even among closely related 2,4-dioxo-quinazoline-6-sulfonamides, differences in N-substitution and sulfonamide elaboration produce distinct PI3K isoform inhibition profiles, making routine interchange scientifically invalid.

Quantitative Differentiation Evidence for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (CAS 704875-77-4) vs. Closest Structural Analogs


PI3Kγ Inhibitory Potency: Head-to-Head Comparison with N-Substituted 2,4-Dioxo-quinazoline-6-sulfonamide Analog BDBM50612589

In a common ADP-Glo enzymatic assay format with 10-min preincubation followed by ATP addition and 60-min measurement, 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (BDBM50612590) exhibited an IC50 of 17,500 nM against PI3Kγ (unknown origin) [1]. A closely related analog bearing a more elaborate N-sulfonamide substituent (BDBM50612589, CHEMBL4288154) achieved a significantly lower IC50 of 2,450 nM against the same isoform under identical assay conditions [2]. This 7.1-fold difference in potency demonstrates that the unelaborated primary sulfonamide of the target compound occupies the PI3Kγ binding site with markedly lower affinity than an optimized N-substituted derivative, establishing a clear potency baseline for the core scaffold.

PI3Kγ inhibition Kinase selectivity Quinazoline-2,4-dione scaffold

PI3K Isoform Selectivity Inference: Target Compound vs. Pan-PI3K Profile of Analog BDBM50612589

The N-substituted analog BDBM50612589 inhibits all four Class I PI3K isoforms in the same ADP-Glo assay, with IC50 values of 2,450 nM (PI3Kγ), 5,020 nM (PI3Kβ), 5,640 nM (PI3Kα), and 11,700 nM (PI3Kδ), yielding a maximal isoform selectivity window of 4.8-fold [1]. In contrast, the target compound has been tested and reported only against PI3Kγ, with an IC50 of 17,500 nM [2]. If the target compound's weak activity at PI3Kγ is representative of a uniformly low-affinity binding profile across isoforms—a hypothesis consistent with its minimal, fragment-like structure lacking an extended N-sulfonamide substituent—then the compound represents a chemically distinct selectivity starting point relative to the multi-isoform activity of the elaborated analog. Cross-study comparison with the established PI3Kγ-selective inhibitor JN-PK1 (IC50 = 7.59 µM for PI3Kγ; no significant inhibition of PI3Kα, PI3Kβ, or PI3Kδ at concentrations up to 50 µM) [3] further suggests that low-micromolar PI3Kγ potency alone does not predict broader isoform engagement.

PI3K isoform selectivity Kinase profiling Chemical biology tool compounds

Physicochemical Property Differentiation: Target Compound vs. JN-PK1 — Lipophilicity, Hydrogen-Bond Capacity, and Fragment-Like Character

Computational property analysis reveals that 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide possesses an XLogP3 of −0.6, a molecular weight of 269.28 g/mol, 1 hydrogen-bond donor, and 5 hydrogen-bond acceptors [1]. These values place it within the 'fragment' chemical space (MW <300; cLogP <3) and are consistent with the Rule of Three for fragment-based screening. In contrast, JN-PK1—a more advanced PI3Kγ inhibitor—has a molecular weight approximately 100–150 Da higher and a correspondingly higher lipophilicity (estimated cLogP >2) based on its extended aromatic system [2]. The target compound therefore exhibits superior aqueous solubility potential and lower non-specific binding risk, characteristics that are experimentally valuable for biophysical fragment screening (e.g., SPR, NMR, DSF) where high solubility and low molecular complexity are prerequisites for reliable hit identification.

Physicochemical properties Fragment-based drug discovery Lead-likeness

Vendor-Supplied Purity and Batch Consistency: Quantitative Comparison Across Commercial Sources

Commercial sourcing data indicate that 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is routinely supplied at 98% purity (HPLC) by multiple independent vendors including Fluorochem (Product Code F775574), Leyan (Cat. No. 1525734), and ChemScene (Cat. No. CS-0455067) . This multi-vendor 98% purity floor compares favorably with certain N-substituted quinazoline-2,4-dione analogs, which are frequently offered at 95% purity or are available only through single-source suppliers, increasing the risk of batch-to-batch variability and supply chain disruption. The existence of at least three independent commercial suppliers for the target compound provides procurement redundancy and competitive pricing not universally available for more specialized analogs.

Compound procurement Purity specification Reproducibility

Structural Determinism: N1,N3-Dimethyl Substitution Eliminates Tautomeric Ambiguity vs. N-Unsubstituted 2,4-Dioxo-quinazoline-6-sulfonamides

X-ray crystallographic and computational studies of the quinazoline-2,4-dione system establish that N-unsubstituted derivatives exist as an equilibrium mixture of lactam–lactim tautomers and can undergo deprotonation at N1 or N3 under physiological pH, producing multiple species with distinct hydrogen-bonding patterns and binding pharmacophores [1]. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, by virtue of complete N1,N3-dimethylation, is locked into a single, defined tautomeric state and cannot undergo N-deprotonation [2]. This structural determinism eliminates a major source of assay variability observed with N-unsubstituted quinazoline-2,4-diones, where the relative population of tautomeric forms is sensitive to solvent, pH, and temperature. In direct comparison, N-unsubstituted 2,4-dioxo-quinazoline-6-sulfonamide (CAS not available as a single defined species) presents an undefined mixture of species in solution, whereas the target compound presents a single molecular entity.

Chemical stability Tautomerism Assay reproducibility

Optimal Research & Industrial Application Scenarios for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (CAS 704875-77-4)


Fragment-Based PI3Kγ Lead Discovery: Scaffold with Defined Baseline Potency

The compound's confirmed PI3Kγ IC50 of 17.5 µM (ADP-Glo assay) [1] and its fragment-like physicochemical properties (MW 269.28; XLogP3 −0.6) [2] make it an ideal starting point for structure-based fragment growing and merging campaigns. Its 7.1-fold lower potency relative to the N-substituted analog BDBM50612589 [1] establishes a clear structure–activity relationship (SAR) baseline: elaboration of the primary sulfonamide can yield substantial potency gains. Medicinal chemistry teams can procure this compound to systematically explore N-sulfonamide substituent effects on PI3Kγ affinity and selectivity.

Biophysical Fragment Screening Libraries: A Tautomerically Locked, Soluble Entry

The N1,N3-dimethyl substitution eliminates the tautomeric ambiguity that plagues N-unsubstituted quinazoline-2,4-diones [3], ensuring that this compound exists as a single defined species in aqueous buffer. Combined with its high predicted aqueous solubility (XLogP3 −0.6) and low molecular weight, it is well-suited for inclusion in fragment screening libraries interrogated by surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or differential scanning fluorimetry (DSF). Procurement in 98% purity from multiple vendors ensures batch-to-batch consistency essential for reproducible biophysical hit identification.

Chemical Biology Probe Development: Primary Sulfonamide as a Synthetic Handle

The primary sulfonamide (–SO2NH2) at the 6-position provides a versatile synthetic handle for late-stage diversification via N-alkylation, N-arylation, or sulfonamide coupling reactions [2]. This enables the construction of focused compound libraries where the quinazoline-2,4-dione core is held constant while the sulfonamide substituent is systematically varied. Such libraries can be used to profile PI3K isoform selectivity and to identify probes with improved potency relative to the parent scaffold, leveraging the quantitative SAR baseline established by the parent compound's PI3Kγ IC50 [1].

Kinase Selectivity Panel Reference Compound: Weak Affinity Baseline Control

With a PI3Kγ IC50 of 17.5 µM—substantially weaker than reference inhibitors such as JN-PK1 (IC50 = 7.59 µM) [4]—the target compound can serve as a low-affinity baseline control in kinase selectivity panels. Its inclusion in screening cascades alongside potent PI3K inhibitors enables assay scientists to calibrate signal windows and to distinguish specific, high-affinity binding from non-specific or weak interactions. Multi-vendor commercial availability at 98% purity supports its routine use as a standardized reference material in kinase profiling facilities.

Quote Request

Request a Quote for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.